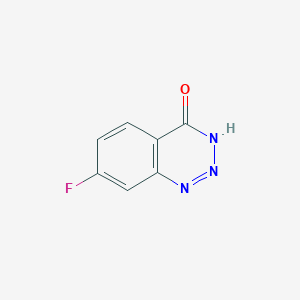

1,2,3-Benzotriazin-4(3H)-one, 7-fluoro-

説明

1,2,3-Benzotriazin-4(3H)-one, 7-fluoro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzotriazinone and has a fluorine atom attached to its seventh position. The unique properties of 1,2,3-Benzotriazin-4(3H)-one, 7-fluoro- make it a promising candidate for use in biochemical and physiological studies.

科学的研究の応用

Regioselective Fluorination

The compound and its derivatives are involved in the study of regioselective fluorination, which is crucial in the synthesis of pharmacologically relevant molecules. For example, fluorination of 7-oxo-1,2,4-benzotriazines occurs regioselectively at the enamine-activated position, facilitating the synthesis of fluorinated derivatives. These derivatives have been evaluated for their cytotoxicity, showing potential in drug development (Mirallai, Koutentis, & Aldabbagh, 2019).

Synthesis of Heterocycles

Another application involves the nickel-catalyzed denitrogenative alkyne insertion into 1,2,3-benzotriazin-4(3H)-ones to synthesize a wide range of substituted 1(2H)-isoquinolones. This process demonstrates the compound's utility in forming heterocyclic structures, a foundational step in many pharmaceutical syntheses (Miura, Yamauchi, & Murakami, 2008).

Antimicrobial Activity

Research on the antimicrobial activity of derivatives shows promising results against various bacteria strains and fungi species, indicating the compound's relevance in developing new antimicrobial agents. Specifically, the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives has led to the identification of compounds with significant inhibitory activity (Armenise et al., 2012).

Peptide Synthesis

It also plays a role in peptide synthesis, acting as a coupling reagent for forming peptide bonds, showcasing its versatility in synthetic organic chemistry and biochemistry (Fan, Hao, & Ye, 1996).

Energetics and Structure Study

An experimental and computational study on the energetics of 1,2,3-benzotriazin-4(3H)-one provided insights into its molecular structure, formation enthalpies, and tautomerism. Such studies are fundamental in understanding the chemical behavior and properties of molecular compounds (Miranda et al., 2011).

特性

IUPAC Name |

7-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNVRVBGUGSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)

![2-(5-{[2-(sec-butylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2841130.png)

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)

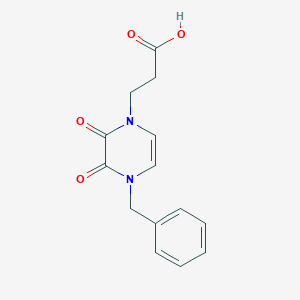

![2-(1H-indol-1-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2841133.png)

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2841135.png)

![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2841141.png)

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)

![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)